4-Cyanomethyltetrahydropyran

Description

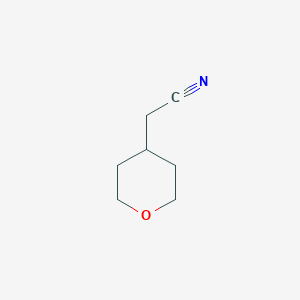

4-Cyanomethyltetrahydropyran (synonyms: 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile) is a heterocyclic nitrile derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.2 g/mol . It is characterized by a tetrahydropyran ring substituted with a cyanomethyl group at the 4-position. Key physical properties include a boiling point of 244°C, density of 0.974 g/cm³, and a melting point range of 106–108°C . The compound is industrially relevant, listed among specialty chemicals by suppliers such as Hangzhou Ocean Chemical Co., Ltd. , and is typically utilized as an intermediate in organic synthesis.

Properties

IUPAC Name |

2-(oxan-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWDVKYQRLPOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396034 | |

| Record name | 4-Cyanomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-50-4 | |

| Record name | 4-Cyanomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanomethyltetrahydropyran typically involves the following steps:

Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

Introduction of Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyanomethyltetrahydropyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.

Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyanomethyltetrahydropyran has several scientific research applications:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyanomethyltetrahydropyran involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interaction with other molecules. The tetrahydropyran ring provides structural stability and can affect the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-(Bromomethyl)tetrahydropyran (C₆H₁₁BrO, MW 179.06 g/mol) shares the tetrahydropyran backbone but replaces the cyanomethyl group with a bromomethyl substituent. This substitution introduces higher molecular weight and reactivity, making it a precursor for nucleophilic substitutions.

4-Chlorotetrahydro-4H-pyran and 4-Bromo-tetrahydro-4H-pyran are additional halogenated analogs. These compounds are often employed in cross-coupling reactions or as alkylating agents, contrasting with the nitrile group’s role in cyano-based reactivity (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Carbonyl and Amide Derivatives

Tetrahydro-4H-pyran-4-one (a ketone analog) lacks the cyanomethyl group, rendering it more polar and reactive toward nucleophilic additions.

4-Amidotetrahydropyranes (e.g., synthesized via reactions involving but-3-en-1-ol and carbonyl compounds ) feature amide substituents. These derivatives exhibit distinct solubility and hydrogen-bonding capabilities, making them suitable for pharmaceutical applications compared to the nitrile’s inertness in biological systems.

Complex Derivatives (L1 and L2)

The potassium-containing complexes L1 and L2 described in incorporate antipyrine moieties and hydroxypropionate/hydroxybutyrate chains. While structurally more elaborate, they highlight the versatility of tetrahydropyran derivatives in coordination chemistry, though their functional groups and applications diverge significantly from 4-Cyanomethyltetrahydropyran .

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₁NO | 125.2 | 244 | 106–108 | Organic synthesis intermediate |

| 4-(Bromomethyl)tetrahydropyran | C₆H₁₁BrO | 179.06 | Not reported | Not reported | Halogenation reactions |

| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | 205–207 | Not reported | Precursor for cyanomethylation |

| 4-Amidotetrahydropyrane (example) | Varies | ~150–200 | Not reported | Not reported | Pharmaceutical intermediates |

Biological Activity

4-Cyanomethyltetrahydropyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring and a cyano group, which contribute to its reactivity and interaction with biological systems. The presence of the cyano group enhances its electrophilic character, making it a candidate for various chemical transformations.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of intrinsic pathways leading to cell death, making it a candidate for further development in cancer therapy .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role. For instance, its interaction with aldolase has been highlighted in assays indicating potential therapeutic applications .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial targets.

- Apoptotic Pathways : In cancer cells, the compound triggers mitochondrial pathways that release cytochrome c, activating caspases and leading to programmed cell death .

- Enzyme Interaction : By binding to active sites of enzymes like aldolase, it may alter substrate availability or enzyme conformation, thereby inhibiting their function .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.